molecular formula C21H19N5O B15097339 2-amino-N-benzyl-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

2-amino-N-benzyl-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B15097339
M. Wt: 357.4 g/mol
InChI Key: FMZKYSGDNTXPPP-UHFFFAOYSA-N
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Description

2-amino-N-benzyl-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrroloquinoxaline core, which is known for its diverse biological activities

Properties

Molecular Formula

C21H19N5O

Molecular Weight

357.4 g/mol

IUPAC Name

2-amino-N-benzyl-1-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C21H19N5O/c1-2-12-26-19(22)17(21(27)23-13-14-8-4-3-5-9-14)18-20(26)25-16-11-7-6-10-15(16)24-18/h2-11H,1,12-13,22H2,(H,23,27)

InChI Key

FMZKYSGDNTXPPP-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)NCC4=CC=CC=C4)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-benzyl-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and prop-2-en-1-yl groups, leading to the formation of corresponding oxides and aldehydes.

    Reduction: Reduction reactions can target the quinoxaline ring, potentially leading to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoxaline ring and the benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like benzyl halides and alkyl halides in the presence of bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are typical.

Major Products

    Oxidation: Formation of quinoxaline oxides and aldehydes.

    Reduction: Formation of dihydroquinoxaline derivatives.

    Substitution: Formation of various substituted quinoxaline derivatives depending on the reagents used.

Scientific Research Applications

2-amino-N-benzyl-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The pyrroloquinoxaline core can bind to active sites of enzymes, inhibiting their activity. The benzyl and prop-2-en-1-yl groups enhance its binding affinity and specificity. The compound may also interfere with cellular signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-N-benzyl-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is unique due to its specific combination of functional groups and the pyrroloquinoxaline core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

The compound 2-amino-N-benzyl-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a derivative of pyrroloquinoxaline, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative efficacy against various biological targets.

Chemical Structure and Properties

The chemical formula for this compound is C21H19N5OC_{21}H_{19}N_{5}O with a molecular weight of approximately 365.41 g/mol. The compound features a pyrroloquinoxaline core, which is significant for its interaction with biological systems.

Antioxidant Properties

Research indicates that pyrrolo[2,3-b]quinoxaline derivatives exhibit notable antioxidant activity . Specifically, compounds in this class have demonstrated the ability to scavenge free radicals, which can mitigate oxidative stress-related damage in cells. For example, studies have shown that certain derivatives can effectively scavenge hydroxyl radicals (HOHO^{\cdot}), with a rate constant of 8.56×108M1s18.56\times 10^8M^{-1}s^{-1} . This suggests that this compound may possess similar properties.

Anticancer Activity

Pyrroloquinoxalines have been evaluated for their anticancer potential . In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7), liver hepatocellular carcinoma (HepG2), and colon carcinoma (HCT116). For instance, structure-activity relationship (SAR) studies indicate that modifications to the quinoxaline structure can significantly enhance anticancer activity . The presence of specific functional groups appears to be crucial in determining the efficacy against different cancer types.

CompoundCell LineIC50 (μM)
Compound AMCF-74.4
Compound BHCT1163.0
Compound CHepG25.0

Antibacterial and Anti-inflammatory Effects

Additionally, derivatives of pyrrolo[2,3-b]quinoxaline are recognized for their antibacterial and anti-inflammatory properties. These compounds have shown effectiveness against various bacterial strains and inflammatory conditions in preclinical models . The mechanism often involves inhibition of bacterial cell wall synthesis or modulation of inflammatory pathways.

The biological activity of this compound is thought to involve several mechanisms:

  • Radical Scavenging : The compound likely interacts with reactive oxygen species (ROS), thereby reducing oxidative stress.
  • Kinase Inhibition : Some studies suggest that pyrroloquinoxalines may act as inhibitors of specific kinases involved in cell proliferation and survival pathways .
  • Cell Cycle Arrest : Evidence indicates that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis .

Case Studies and Research Findings

Recent studies have synthesized various derivatives of pyrrolo[2,3-b]quinoxaline to evaluate their biological effects systematically. For instance:

  • A study demonstrated that a specific derivative exhibited significant anticancer activity with an IC50 value as low as 4 μM against HCT116 cells.
  • Another research effort highlighted the compound's potential as an anti-inflammatory agent by reducing pro-inflammatory cytokine levels in vitro .

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